molecular formula C17H20ClN3O4 B2739828 [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-amino-5-chloro-2-methoxybenzoate CAS No. 876870-65-4

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-amino-5-chloro-2-methoxybenzoate

Cat. No.: B2739828
CAS No.: 876870-65-4
M. Wt: 365.81
InChI Key: YVMWGGMWFHBYAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-amino-5-chloro-2-methoxybenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a cyanocyclohexyl group, an amino group, and a methoxybenzoate moiety, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-amino-5-chloro-2-methoxybenzoate typically involves multiple steps, starting with the preparation of the cyanocyclohexylamine intermediate. This intermediate is then reacted with 4-amino-5-chloro-2-methoxybenzoic acid under specific conditions to form the final product. The reaction conditions often include the use of solvents such as methanol or ethanol, and catalysts like methanesulfonic acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-amino-5-chloro-2-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted benzoates.

Scientific Research Applications

Chemistry

In chemistry, [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-amino-5-chloro-2-methoxybenzoate is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Researchers may explore its efficacy as an anti-inflammatory, antimicrobial, or anticancer agent, given its structural similarity to other bioactive compounds.

Industry

Industrially, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-amino-5-chloro-2-methoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-amino-5-chloro-2-methoxybenzoate: shares similarities with other benzoate derivatives, such as:

Uniqueness

What sets this compound apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for developing new materials, drugs, and industrial products.

Properties

IUPAC Name

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 4-amino-5-chloro-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O4/c1-24-14-8-13(20)12(18)7-11(14)16(23)25-9-15(22)21-17(10-19)5-3-2-4-6-17/h7-8H,2-6,9,20H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMWGGMWFHBYAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OCC(=O)NC2(CCCCC2)C#N)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.